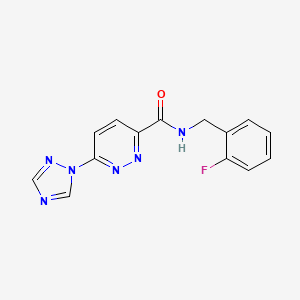
N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11FN6O and its molecular weight is 298.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by:
- Molecular Formula: C14H11FN6O
- Molecular Weight: 298.28 g/mol
- CAS Number: 1448033-45-1
The structure includes a pyridazine ring, a triazole moiety, and a fluorobenzyl substituent, which are significant for its biological activities .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Specifically:
- Mechanism of Action: The presence of the triazole and pyridazine rings is often associated with anti-inflammatory and anti-tumor effects. Studies have suggested that such compounds can inhibit enzymes involved in tumor progression .
- Cell Line Studies: Antiproliferative activity has been evaluated against various cancer cell lines, including breast, colon, and lung cancers. For instance, related triazole derivatives have shown significant antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth .
Neuroprotective Effects
The compound's potential as a neuroprotective agent is highlighted through its interaction with monoamine oxidase (MAO) enzymes:
- MAO Inhibition: Similar compounds have been identified as selective reversible inhibitors of MAO-B, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. For example, derivatives with structural similarities demonstrated high selectivity and low toxicity in fibroblast cell lines .
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance yield and biological activity. The synthetic routes are designed to optimize the pharmacokinetic properties of the compound while maintaining its structural integrity.
Case Studies and Research Findings
Table 1: Biological Activity Overview
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN6O/c15-11-4-2-1-3-10(11)7-17-14(22)12-5-6-13(20-19-12)21-9-16-8-18-21/h1-6,8-9H,7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUWKGDFIRUXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














